molecular formula C8H9FN2O B1301807 4-Fluorobenzylurea CAS No. 76523-24-5

4-Fluorobenzylurea

Cat. No.: B1301807
CAS No.: 76523-24-5
M. Wt: 168.17 g/mol
InChI Key: ISIFPVOJHJASJW-UHFFFAOYSA-N
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Description

4-Fluorobenzylurea is a chemical compound with the molecular formula C8H9FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzylurea typically involves the reaction of 4-fluorobenzylamine with urea. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions. The reaction can be represented as follows:

4-Fluorobenzylamine+UreaThis compound\text{4-Fluorobenzylamine} + \text{Urea} \rightarrow \text{this compound} 4-Fluorobenzylamine+Urea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding fluorinated benzyl derivatives.

    Reduction: Reduction reactions can yield fluorinated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated benzyl derivatives, amines, and substituted benzyl compounds.

Scientific Research Applications

4-Fluorobenzylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research has shown its potential as a chemotherapeutic agent for cancer treatment and as an antibacterial and antifungal agent.

    Industry: It is used in the production of various fluorinated compounds and materials.

Mechanism of Action

The mechanism by which 4-Fluorobenzylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Fluorobenzonitrile
  • 4-Fluorobenzyl alcohol

Uniqueness

4-Fluorobenzylurea is unique due to its specific combination of a fluorinated benzyl group and a urea moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(4-fluorophenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFPVOJHJASJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371972
Record name 4-FLUOROBENZYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76523-24-5
Record name 4-FLUOROBENZYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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